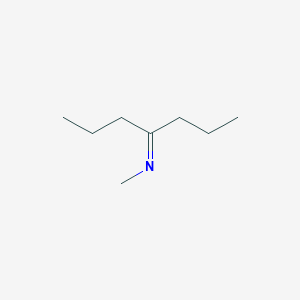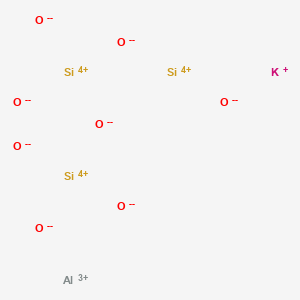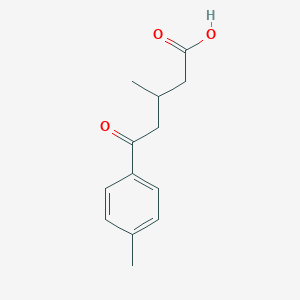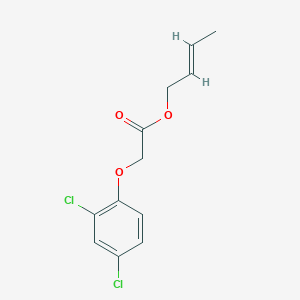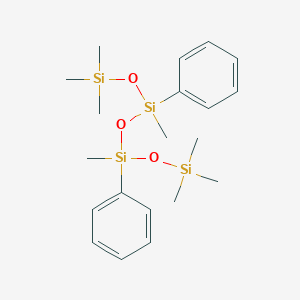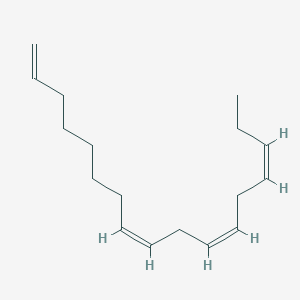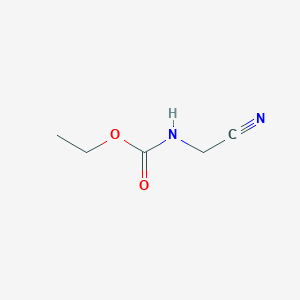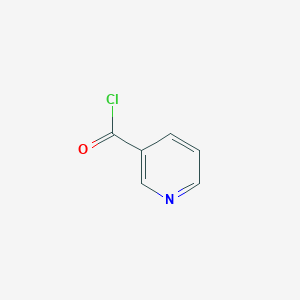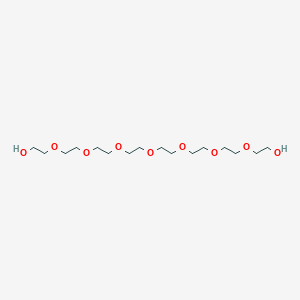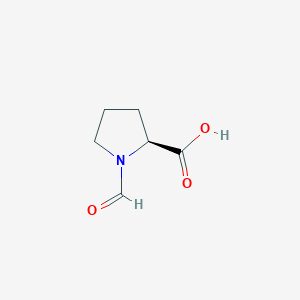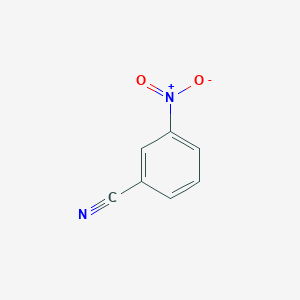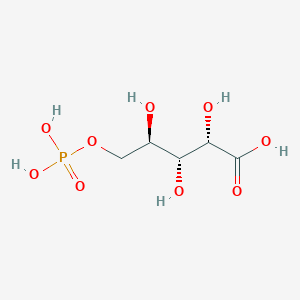
5-Phosphoarabinonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phosphoarabinonic acid (PAA) is a type of sugar acid that is found in plant cell walls. It is a key intermediate in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. PAA has been the focus of scientific research due to its potential applications in various fields, including biofuels, pharmaceuticals, and food science.
Mecanismo De Acción
5-Phosphoarabinonic acid exerts its biological effects through various mechanisms, including the regulation of gene expression, the modulation of cellular signaling pathways, and the inhibition of enzyme activity. 5-Phosphoarabinonic acid has been shown to interact with various proteins and enzymes, including glycosyltransferases, kinases, and phosphatases.
Efectos Bioquímicos Y Fisiológicos
5-Phosphoarabinonic acid has been shown to have various biochemical and physiological effects. In plants, 5-Phosphoarabinonic acid is involved in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. In animals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. 5-Phosphoarabinonic acid has also been shown to modulate the immune system and regulate glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phosphoarabinonic acid has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, 5-Phosphoarabinonic acid can be difficult to synthesize and purify, and its effects can be variable depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-Phosphoarabinonic acid. One area of interest is the development of new synthesis methods for 5-Phosphoarabinonic acid that are more efficient and cost-effective. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 5-Phosphoarabinonic acid. Additionally, there is interest in exploring the potential applications of 5-Phosphoarabinonic acid in other fields, such as materials science and biotechnology.
In conclusion, 5-Phosphoarabinonic acid is a sugar acid that has potential applications in various fields, including biofuels, pharmaceuticals, and food science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further research on 5-Phosphoarabinonic acid is needed to fully understand its potential and to develop new applications for this important molecule.
Métodos De Síntesis
5-Phosphoarabinonic acid can be synthesized through various methods, including chemical and enzymatic processes. Chemical synthesis involves the reaction of arabinose with phosphoric acid, while enzymatic synthesis involves the use of arabinose-5-phosphate isomerase (API) to convert arabinose-5-phosphate to 5-Phosphoarabinonic acid.
Aplicaciones Científicas De Investigación
5-Phosphoarabinonic acid has been extensively studied for its potential applications in various fields. In biofuels, 5-Phosphoarabinonic acid can be used as a feedstock for the production of bioethanol and other biofuels. In pharmaceuticals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. In food science, 5-Phosphoarabinonic acid can be used as a food additive to improve the texture and stability of food products.
Propiedades
Número CAS |
14405-05-1 |
|---|---|
Nombre del producto |
5-Phosphoarabinonic acid |
Fórmula molecular |
C5H11O9P |
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
Clave InChI |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Sinónimos |
5-phosphoarabinonate arabinonate-5-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



